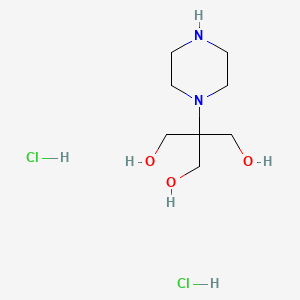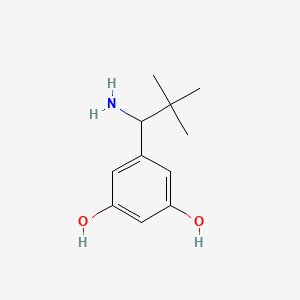
5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. This compound features a benzene ring substituted with two hydroxyl groups and an amino group attached to a dimethylpropyl chain. It is a derivative of resorcinol (benzene-1,3-diol), which is known for its applications in various chemical and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with resorcinol (benzene-1,3-diol) as the starting material.
Alkylation: The resorcinol undergoes alkylation with 1-chloro-2,2-dimethylpropane in the presence of a base such as potassium carbonate. This step introduces the dimethylpropyl group to the benzene ring.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Amines and alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Resorcinol (Benzene-1,3-diol): The parent compound with similar hydroxyl groups but lacking the amino and dimethylpropyl substitutions.
Catechol (Benzene-1,2-diol): Another dihydroxybenzene isomer with hydroxyl groups in the ortho position.
Hydroquinone (Benzene-1,4-diol): A dihydroxybenzene isomer with hydroxyl groups in the para position.
Uniqueness
5-(1-Amino-2,2-dimethylpropyl)benzene-1,3-diol is unique due to the presence of the amino group and the dimethylpropyl chain, which confer distinct chemical and biological properties compared to its isomers and other similar compounds.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
5-(1-amino-2,2-dimethylpropyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)10(12)7-4-8(13)6-9(14)5-7/h4-6,10,13-14H,12H2,1-3H3 |
Clave InChI |
STEFSQJEXXXTDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=CC(=CC(=C1)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B12974173.png)
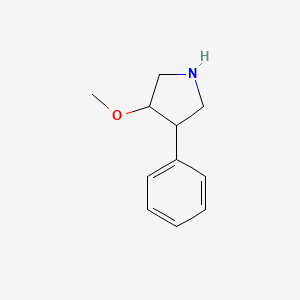

![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
![2,5-Dibromo-6-chlorobenzo[d]thiazole](/img/structure/B12974188.png)

![6-chloro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B12974199.png)
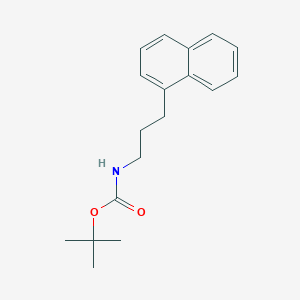
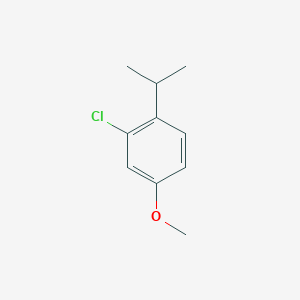
![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)
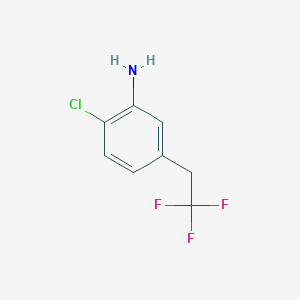
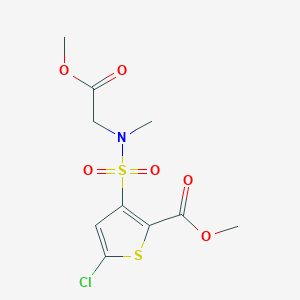
![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
